Actinomycin E2
Vue d'ensemble
Description
Actinomycin E2 is a compound with the molecular formula C66H94N12O16 . It is a member of the actinomycin family of antibiotics, which are produced by various Streptomyces strains .
Synthesis Analysis
The synthesis of this compound and other actinomycins involves a complex biosynthetic pathway. Genome sequencing of Streptomyces sp. has revealed that it contains numerous gene clusters responsible for the biosynthesis of known and/or novel secondary metabolites, including different types of terpene, T1pks, T2pks, T3pks, Nrps, indole, siderophore, bacteriocin, thiopeptide, phosphonate, lanthipeptide, ectoine, butyrolactone, T3pks-Nrps, and T1pks-Nrps .Molecular Structure Analysis
This compound contains a total of 194 bonds; 100 non-H bonds, 22 multiple bonds, 12 rotatable bonds, 16 double bonds, 6 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 ten-membered rings, 2 esters (aliphatic), 3 secondary amides (aliphatic), 1 secondary amide (aromatic), and 6 tertiary amides (aliphatic) .Chemical Reactions Analysis
Actinomycin L, a member of the actinomycin family, is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This suggests a similar reaction pathway might be involved in the formation of this compound.Applications De Recherche Scientifique
Antitumor Effects : Actinomycins, including Actinomycin E2, have been studied for their antitumor effects. Actinomycin C, closely related to this compound, has been used in the treatment of malignant diseases due to its inhibitory effects on tumor growth (Hackmann, 1960).
Sensitivity in Bacteria : The action of actinomycin has been studied in bacteria. For instance, Escherichia coli can be made sensitive to actinomycin by treatment with EDTA, indicating potential applications in studying RNA metabolism and related problems in bacterial systems (Leive, 1965).
Chiral Discrimination in Chemistry : Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids in NMR spectroscopy, demonstrating its utility in analytical chemistry (Bai et al., 2019).
Inhibition of Cancer Cell Migration and Invasion : Actinomycin V, an analog of Actinomycin D, has been found to inhibit migration and invasion in human breast cancer cells, suggesting its potential in cancer treatment (Lin et al., 2019).
Photodynamic Therapy Applications : Actinomycin D has been studied for its role in photodynamic therapy, where it binds to DNA and enhances photosensitization, potentially useful in cancer treatment and controlled DNA cleavage (Pan et al., 2001).
Antimicrobial and Dyeing Applications : Actinomycins have been explored for their antimicrobial properties and as natural dyes for fabrics, demonstrating their versatility beyond clinical medicine (Chen et al., 2021).
Gene Transcription Inhibition : Actinomycin is known to bind to DNA, interfering with RNA synthesis and transcription processes, which is crucial in understanding its mechanism of action in various cellular systems (Sobell, 1985).
Orientations Futures
The discovery of new actinomycins like Actinomycin E2 is crucial in the fight against antibiotic resistance. Combining genome mining is an efficient method to detect potentially promising natural products from actinomycetes . The potential adverse effects of antibiotics on cancer treatments via causing microbial imbalance has been largely ignored . Therefore, more research is needed in this area.
Propriétés
IUPAC Name |
2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBEGIECJGHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H94N12O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1402-42-2 | |
Record name | Actinomycin D, 2(sup A)-D-alloisoleucine-5(sup A)-(N-methylisoleucine)-5(sup B)-(N-methylisoleucine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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